molecular formula C17H29NO9S B14754484 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate

Cat. No.: B14754484
M. Wt: 423.5 g/mol
InChI Key: AMTPGIHNMJWLEV-AHFYLWMVSA-N
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Description

The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate is a complex chemical entity that combines an azabicyclo structure with a hydroxy-phenyl-propanoate moiety, stabilized by sulfuric acid and existing in a dihydrate form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate typically involves multiple steps:

    Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the Hydroxy-Phenyl-Propanoate Moiety: This step involves esterification reactions where the hydroxy group of the phenyl-propanoate reacts with the azabicyclo structure.

    Stabilization with Sulfuric Acid: The final compound is stabilized by the addition of sulfuric acid, which also helps in forming the dihydrate.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the azabicyclo structure, potentially leading to the opening of the ring system.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Open-ring structures.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: The compound can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes or blocking receptor sites.

    Effects: The compound can induce changes in cellular processes, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate: Without sulfuric acid and dihydrate.

    (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; hydrochloric acid: With hydrochloric acid instead of sulfuric acid.

    (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; anhydrous: Without the dihydrate form.

Uniqueness

    Stability: The presence of sulfuric acid and dihydrate form provides enhanced stability.

    Reactivity: The compound’s reactivity is influenced by the sulfuric acid, making it more suitable for certain reactions.

    Biological Activity: The specific combination of functional groups gives it unique biological properties compared to similar compounds.

Properties

Molecular Formula

C17H29NO9S

Molecular Weight

423.5 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

InChI

InChI=1S/C17H23NO3.H2O4S.2H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t13?,14?,15?,16-;;;/m0.../s1

InChI Key

AMTPGIHNMJWLEV-AHFYLWMVSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Origin of Product

United States

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